molecular formula C18H23N3O B2608072 2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone CAS No. 383147-32-8

2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

Cat. No.: B2608072
CAS No.: 383147-32-8
M. Wt: 297.402
InChI Key: PTMMTDJMNYUZRA-UHFFFAOYSA-N
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Description

2-Cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is a nitrogen-containing heterocyclic compound belonging to the 4(3H)-quinazolinone family. The quinazolinone scaffold is characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring, with a carbonyl group at position 4 . Substituents at positions 2 and 6 of this scaffold significantly influence its physicochemical properties and biological activities. The pyrrolidinyl group at position 6 introduces a secondary amine, which may participate in hydrogen bonding or electrostatic interactions with biological targets . Quinazolinones are widely studied for their diverse pharmacological applications, including anticonvulsant, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

2-cyclohexyl-6-pyrrolidin-1-yl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-18-15-12-14(21-10-4-5-11-21)8-9-16(15)19-17(20-18)13-6-2-1-3-7-13/h8-9,12-13H,1-7,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMMTDJMNYUZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Cyclohexyl Group: This step may involve the alkylation of the quinazolinone core with cyclohexyl halides under basic conditions.

    Attachment of the Pyrrolidinyl Group: The final step involves the nucleophilic substitution of the quinazolinone with pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl or cyclohexyl groups.

    Reduction: Reduction reactions could target the quinazolinone core or the substituent groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is C18H23N3OC_{18}H_{23}N_{3}O with a molecular weight of 325.39 g/mol. Its structure features a quinazolinone core, which is known for its biological significance, particularly in medicinal chemistry.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Studies indicate that it exhibits significant biological activities, including:

  • Antimicrobial Activity : Research shows that derivatives of this compound demonstrate activity against various bacterial strains, including both gram-positive and gram-negative bacteria.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth.

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget BacteriaMIC (µg/mL)Comparison Drug
This compoundStaphylococcus aureus16Ciprofloxacin (8)
This compoundEscherichia coli32Fluconazole (16)
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)64Vancomycin (32)

Biological Research

The compound's interaction with biological systems has led to investigations into its mechanism of action. It is believed to target specific enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects.

Case Study Insights :

  • A study demonstrated the effectiveness of this compound in a mouse model for MRSA infection, where it showed a synergistic effect when combined with beta-lactam antibiotics.
  • Clinical trials have indicated that compounds from this class can reduce tumor sizes in patients with advanced solid tumors when used alongside conventional chemotherapy.

Industrial Applications

In addition to its medicinal applications, this compound serves as a building block in the synthesis of more complex molecules in chemical manufacturing. Its unique structure allows for modifications that can lead to the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4(3H)-Quinazolinones

Compound Name Substituents (Position 2) Substituents (Position 6) Key Biological Activities References
2-Cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone Cyclohexyl Pyrrolidinyl Anticancer, CNS modulation (inferred)
2-(4-Methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone 4-Methylphenyl Pyrrolidinyl Not explicitly reported; structural similarity suggests potential antimicrobial/anti-inflammatory activity
6-Iodo-2-methyl-4(3H)-quinazolinone Methyl Iodo Antihyperlipidemic (cholesterol reduction)
2-Allyl-3-p-tolyl-4(3H)-quinazolinone Allyl - Anticonvulsant (GABA-A receptor modulation)
2-Thioxobenzo[g]quinazolinone Thioxo group - Antioxidant

Key Observations:

Position 2 Substituents: Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound increases lipophilicity compared to aromatic substituents like 4-methylphenyl (e.g., 2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone) . This may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies. Halogenated Derivatives: Halogen substituents (e.g., 6-iodo-2-methyl-4(3H)-quinazolinone) improve metabolic stability and receptor binding affinity but reduce solubility .

Pharmacological Activity Comparison

  • CNS Activity: The target compound’s pyrrolidinyl group may mimic the neuroactive properties of 2-allyl-3-p-tolyl-4(3H)-quinazolinone, which acts as a GABA-A receptor modulator .
  • Antimicrobial Activity: Unlike halogenated derivatives (e.g., 6,8-dibromo-2-methyl-4(3H)-quinazolinone), the target compound lacks halogens, which are critical for disrupting microbial cell membranes .

Biological Activity

2-Cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, with the CAS number 383147-32-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H23N3O
  • Molecular Weight : 297.39 g/mol
  • IUPAC Name : this compound

Structural Characteristics

The compound features a quinazolinone core, which is known for its diverse biological activities. The presence of both cyclohexyl and pyrrolidinyl groups may influence its pharmacological properties.

The biological activity of this compound primarily involves interactions with various biological macromolecules, including enzymes and receptors. The specific mechanism is still under investigation, but it is hypothesized that the compound may act as an inhibitor of certain kinases or other enzymes involved in disease pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the quinazolinone structure can significantly affect biological activity. For instance, the introduction of hydrophobic groups like cyclohexyl enhances binding affinity to target proteins, while the pyrrolidinyl group may improve solubility and bioavailability.

Comparative Analysis of Similar Compounds

Compound NameKey FeaturesBiological Activity
2-Cyclohexyl-4(3H)-quinazolinoneLacks the pyrrolidinyl groupLimited activity
6-(1-Pyrrolidinyl)-4(3H)-quinazolinoneLacks the cyclohexyl groupModerate activity
2-Cyclohexyl-6-methyl-4(3H)-quinazolinoneHas a methyl group instead of pyrrolidinylReduced potency

Antiparasitic Activity

A study highlighted the potential of quinazolinones in treating parasitic infections such as Human African Trypanosomiasis. The compound exhibited significant inhibitory effects against Trypanosoma brucei, demonstrating its potential as a therapeutic agent in this context .

Kinase Inhibition

Recent research has shown that derivatives of quinazolinones can act as selective inhibitors for various kinases. The structure of this compound suggests it may similarly inhibit specific kinases involved in cancer proliferation pathways .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures possess antiproliferative effects against cancer cell lines. For example, pyrazole derivatives were shown to inhibit cell growth effectively, suggesting that modifications to the quinazolinone structure could yield compounds with enhanced anticancer properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, and how can reaction yields be optimized?

  • Methodology : Utilize condensation reactions between substituted benzoxazinones and amines (e.g., pyrrolidine derivatives) under acidic catalysis . Microwave-assisted synthesis (MWI) can enhance reaction efficiency by reducing time and improving regioselectivity . Optimization may involve adjusting solvent polarity (e.g., DMSO or DMF) and temperature, with monitoring via TLC or HPLC.

Q. How are 4(3H)-quinazolinone derivatives initially screened for biological activity in academic settings?

  • Methodology : Perform in vitro assays against target pathogens (e.g., antiviral activity in MT-4 cells for HIV-1 , antibacterial screening using Gram-positive/negative strains ). Cytotoxicity is assessed via MTT or resazurin assays in HeLa or E₆SM cell lines . Dose-response curves (e.g., MIC values) are generated to prioritize compounds for further study.

Q. What analytical techniques confirm the structural integrity of synthesized 4(3H)-quinazolinones?

  • Methodology : Combine spectroscopic methods:

  • 1H-NMR to verify substituent positions and purity.
  • Mass spectrometry (ESI-MS) for molecular ion confirmation.
  • Elemental analysis to validate stoichiometry .
  • X-ray crystallography for unambiguous stereochemical assignment in crystalline derivatives .

Advanced Research Questions

Q. How do structural modifications at the 2- and 6-positions influence the antifungal and antiviral potency of 4(3H)-quinazolinones?

  • SAR Insights :

  • 2-Cyclohexyl substitution enhances lipophilicity, improving membrane penetration for intracellular targets (e.g., fungal CYP51 enzymes) .
  • 6-(1-Pyrrolidinyl) introduces a basic nitrogen, potentially aiding interactions with viral proteases or reverse transcriptases . Halogenation at position 7 (e.g., Cl or Br) significantly boosts antifungal activity but may reduce solubility .
  • Contradictions : Some 6-bromo derivatives show potent antiviral activity (e.g., compound 4 in ), while others are inactive, suggesting substituent-dependent target specificity.

Q. What experimental approaches resolve discrepancies between in vitro activity and in vivo efficacy in 4(3H)-quinazolinones?

  • Methodology :

  • Pharmacokinetic profiling : Measure half-life (t₁/₂) across species (e.g., 1 h in mice vs. 9 h in rabbits ) and assess metabolic stability via liver microsome assays .
  • Metabolite identification : Synthesize and test major metabolites (e.g., sulfur-conjugated derivatives ) to rule out inactivation pathways.
  • Formulation adjustments : Use liposomal encapsulation or prodrug strategies to enhance bioavailability .

Q. How can researchers design 4(3H)-quinazolinones with dual anti-inflammatory and antimicrobial activity?

  • Methodology :

  • Hybridization : Attach benzothiazole or triazole moieties at position 3 to target COX-2 (e.g., compound 3e in ) while retaining antibacterial quinazolinone cores.
  • Dual assays : Screen compounds in parallel for COX-1/2 inhibition (ELISA) and bacterial growth suppression (disk diffusion).
  • Ulcerogenicity testing : Compare gastric toxicity to indomethacin to prioritize safer analogs .

Q. What strategies mitigate off-target cytotoxicity in 4(3H)-quinazolinone-based drug candidates?

  • Approaches :

  • Selective functionalization : Introduce polar groups (e.g., hydroxyl or carboxyl) at position 8 to reduce non-specific cellular uptake .
  • Cytoprotection assays : Co-administer compounds with antioxidants (e.g., N-acetylcysteine) in cell models to assess ROS-mediated toxicity .
  • Computational modeling : Use molecular docking to predict binding affinity to human kinases or ion channels, avoiding promiscuous scaffolds .

Data Analysis and Optimization

Q. How should researchers interpret conflicting data on the anti-HIV activity of 4(3H)-quinazolinones?

  • Case Study : In , compound 4 (6-bromo-2-phenyl derivative) showed anti-HIV activity (CC₅₀ = 0.46 µg/mL), while analogs with methyl groups were inactive.

  • Hypothesis : The phenyl group may stabilize π-π interactions with viral envelope proteins, whereas smaller substituents lack this effect.
  • Validation : Synthesize derivatives with electron-withdrawing groups (e.g., NO₂) at position 2 and test in pseudovirus entry assays.

Q. What role does stereochemistry play in the antifungal activity of 4(3H)-quinazolinones?

  • Key Finding : The (1R,2R) isomer of UR-9825 exhibited superior in vitro activity against Candida spp. compared to other stereoisomers, highlighting the need for chiral synthesis .
  • Methodology : Use chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation) to isolate enantiomers and compare their pharmacodynamic profiles.

Tables for Quick Reference

Table 1 : Representative Biological Activities of 4(3H)-Quinazolinone Derivatives

CompoundActivity (IC₅₀/MIC)Target Organism/Cell LineReference
6-Bromo-2-phenyl derivative1.92 µg/mL (Antiviral)Vaccinia virus (E₆SM)
UR-98250.03 µg/mL (Antifungal)Candida albicans
3e (Benzothiazole hybrid)75% COX-2 inhibitionRAW 264.7 macrophages

Table 2 : Common Synthetic Routes and Yields

MethodKey Reagents/ConditionsYield RangeReference
Microwave-assisted synthesisDMSO, 150°C, 20 min65-85%
Acid-catalyzed condensationHCl, reflux, 12 h50-70%
Metabolite synthesisNaSCH₃, H₂O₂ oxidation40-60%

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